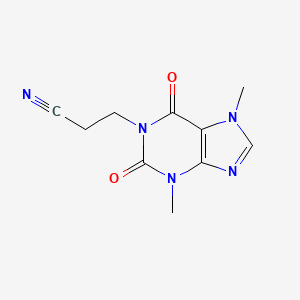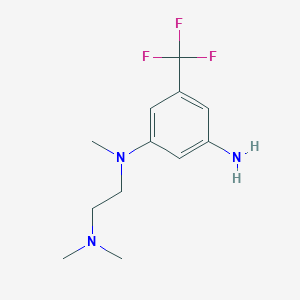
4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)butanoic acid trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)butanoic acid trihydrochloride is a heterocyclic compound that belongs to the class of 1,8-naphthyridines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)butanoic acid trihydrochloride, can be achieved through various methods. One common approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol using a water-soluble Ir catalyst under air atmosphere . Another method includes the alkylation of 2-methylnaphthyridine with ®-N-Boc-3-(iodomethyl)-pyrrolidine, followed by an asymmetric Rh-catalyzed addition of an arylboronic acid to a 4-(N-pyrrolidinyl)crotonate ester .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions
4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)butanoic acid trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine N-oxides, while reduction can produce tetrahydronaphthyridines .
Aplicaciones Científicas De Investigación
4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)butanoic acid trihydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)butanoic acid trihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been found to have high affinity for αvβ6 integrin, a protein involved in cell adhesion and signaling . The compound’s binding to this integrin can modulate various cellular processes, making it a potential therapeutic agent .
Comparación Con Compuestos Similares
Similar Compounds
5,6,7,8-Tetrahydro-1,8-naphthyridin-2-butylamine: Another compound in the same class with similar biological activities.
3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid: A structurally related compound with potential therapeutic applications.
Uniqueness
4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)butanoic acid trihydrochloride is unique due to its specific structure, which allows for high affinity binding to αvβ6 integrin and other molecular targets. This specificity makes it a valuable compound for targeted therapeutic applications and advanced material development .
Propiedades
Fórmula molecular |
C12H19Cl3N2O2 |
|---|---|
Peso molecular |
329.6 g/mol |
Nombre IUPAC |
4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butanoic acid;trihydrochloride |
InChI |
InChI=1S/C12H16N2O2.3ClH/c15-11(16)5-1-4-10-7-6-9-3-2-8-13-12(9)14-10;;;/h6-7H,1-5,8H2,(H,13,14)(H,15,16);3*1H |
Clave InChI |
TZZIHCWRJJDSGL-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(NC1)N=C(C=C2)CCCC(=O)O.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(Z)-1H-indol-3-ylmethylideneamino]-2-phenylacetamide](/img/structure/B14017609.png)

![3-(4-Methoxy-2-methyl-phenyl)-2,5-dimethyl-pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B14017614.png)

![2-Naphthalenecarboxylicacid, 4-[2-(3,4-dimethylphenyl)diazenyl]-3-hydroxy-](/img/structure/B14017625.png)
![(2R)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B14017631.png)





